Product packaging for 4,7-Dichloro-2-(2-furyl)quinoline(Cat. No.:)

4,7-Dichloro-2-(2-furyl)quinoline

Cat. No.: B15397045
M. Wt: 264.10 g/mol
InChI Key: RJFXNIGUFHNMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dichloro-2-(2-furyl)quinoline (CAS 1798799-44-6) is an off-white to white solid with the molecular formula C13H7Cl2NO and a molecular weight of 264.11 g/mol . It is provided as a high-purity compound for research and development applications. As a functionalized quinoline, this compound serves as a valuable synthetic intermediate. The 4,7-dichloroquinoline scaffold is a well-established precursor in medicinal chemistry, particularly known for its role as a building block for bioactive molecules . The chlorine atoms at the 4- and 7-positions offer distinct reactivity for selective nucleophilic aromatic substitution, allowing for sequential functionalization . The incorporation of a furan ring at the 2-position introduces a unique heterocyclic component that can influence the compound's electronic properties and be leveraged for further structure-activity relationship (SAR) studies. Quinoline derivatives bearing amide and morpholino groups at analogous positions have demonstrated potent biological activities in scientific research, including anticancer, antibacterial, and antiparasitic properties . This makes this compound a versatile scaffold for the discovery and development of new therapeutic candidates and functional materials. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the product specifications and consult the material safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2NO B15397045 4,7-Dichloro-2-(2-furyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

4,7-dichloro-2-(furan-2-yl)quinoline

InChI

InChI=1S/C13H7Cl2NO/c14-8-3-4-9-10(15)7-12(16-11(9)6-8)13-2-1-5-17-13/h1-7H

InChI Key

RJFXNIGUFHNMQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4,7 Dichloro 2 2 Furyl Quinoline

Retrosynthetic Analysis of the 4,7-Dichloro-2-(2-furyl)quinoline Framework

A logical retrosynthetic approach to this compound involves two primary disconnections. The first disconnection is at the C2-position of the quinoline (B57606) ring, separating the 4,7-dichloroquinoline (B193633) core from the 2-furyl group. This suggests a late-stage introduction of the furan (B31954) ring onto a pre-formed dichloroquinoline scaffold.

The second key disconnection breaks down the 4,7-dichloroquinoline precursor itself. This typically involves cleaving the bonds formed during the quinoline ring cyclization. A common strategy here is to disconnect the N1-C2 and C4-C4a bonds, leading back to a substituted aniline (B41778) and a three-carbon component, a hallmark of the Gould-Jacobs reaction and related synthetic strategies. This approach allows for the systematic construction of the desired substituted quinoline system.

Classical and Modern Synthetic Routes to 4,7-Dichloroquinoline Precursors

The synthesis of the crucial intermediate, 4,7-dichloroquinoline, can be achieved through various established and modified synthetic protocols.

Gould–Jacobs Reaction Pathways and Modifications

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis and provides a reliable route to 4-hydroxyquinoline (B1666331) derivatives, which can then be chlorinated. wikipedia.orgiipseries.org This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester. wikipedia.orgwikiwand.com For the synthesis of the 4,7-dichloroquinoline precursor, the starting material is 3-chloroaniline (B41212). wikipedia.orgorgsyn.org

The classical Gould-Jacobs reaction proceeds through several steps:

Condensation: 3-Chloroaniline reacts with diethyl ethoxymethylenemalonate, where the aniline's nitrogen atom displaces the ethoxy group to form ethyl α-carbethoxy-β-m-chloroanilinoacrylate. orgsyn.org

Cyclization: The resulting intermediate undergoes thermal cyclization, typically in a high-boiling solvent like Dowtherm A, to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.org

Saponification: The ester group is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide. wikipedia.org

Decarboxylation: The resulting acid is then decarboxylated upon heating to yield 7-chloro-4-hydroxyquinoline. wikipedia.org

Chlorination: Finally, the 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline. wikipedia.orgchemicalbook.com

Modern modifications to the Gould-Jacobs reaction often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields compared to conventional heating methods. ablelab.euresearchgate.net

Alternative Cyclization and Chlorination Strategies

Beyond the Gould-Jacobs reaction, other methods exist for constructing the quinoline ring system. These include the Combes synthesis, which involves the reaction of anilines with β-diketones, and the Conrad-Limpach-Knorr synthesis, which utilizes β-ketoesters. pharmaguideline.com Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

A notable alternative route to 4,7-dichloroquinoline starts with 3-chloroaniline and condenses it with diethyl oxaloacetate under acidic conditions. wikipedia.org This forms an imine which is then cyclized by heating in mineral oil. wikipedia.org Subsequent hydrolysis, decarboxylation, and chlorination with phosphoryl chloride afford the desired product. wikipedia.org

The chlorination of the 4-hydroxyquinoline intermediate is a critical step. Phosphorus oxychloride is the most common reagent for this transformation, effectively converting the hydroxyl group to a chlorine atom. chemicalbook.com The reaction is typically carried out by heating the 4-hydroxyquinoline derivative in neat phosphorus oxychloride. chemicalbook.com

Introduction of the 2-(2-furyl) Moiety: Specific Synthetic Pathways

With the 4,7-dichloroquinoline core in hand, the final step is the introduction of the 2-(2-furyl) group at the C2 position. This is typically achieved through modern cross-coupling reactions or classical condensation approaches.

Cross-Coupling Reactions (e.g., Suzuki, Stille) for Furyl Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide. organic-chemistry.orgmdpi.com In this context, 4,7-dichloroquinoline can be coupled with a 2-furylboronic acid or its ester derivative in the presence of a palladium catalyst and a base to yield this compound. researchgate.netresearchgate.net The reactivity of the two chlorine atoms on the quinoline ring can be different, allowing for selective coupling at the more reactive position, which is often the C4 position. However, by activating the C2 position, for example through N-oxide formation, selective C2-functionalization can be achieved. mdpi.com

The Stille coupling offers another avenue, utilizing an organotin reagent (e.g., 2-(tributylstannyl)furan) to couple with the dichloroquinoline. wikipedia.org Similar to the Suzuki coupling, a palladium catalyst is employed to facilitate the reaction. wikipedia.org

Coupling ReactionOrganometallic ReagentHalide SubstrateCatalyst System
Suzuki-Miyaura2-Furylboronic acid4,7-DichloroquinolinePd catalyst (e.g., Pd(PPh₃)₄), Base
Stille2-(Tributylstannyl)furan4,7-DichloroquinolinePd catalyst (e.g., Pd(PPh₃)₄)

Condensation and Cyclization Reactions Utilizing Furfural (B47365) Derivatives

An alternative to cross-coupling involves building the furyl-substituted quinoline through condensation reactions. This can involve reacting a suitable quinoline precursor with a furfural derivative. For instance, a quinoline with a reactive group at the C2 position, such as a methyl group, could potentially be condensed with furfural. However, a more direct approach involves the condensation of an appropriately substituted aniline with a β-dicarbonyl compound that already incorporates the furan ring.

Another strategy involves the aldol (B89426) condensation of furfural with a ketone. mdpi.comrsc.orgosti.gov While not a direct route to the target molecule, the principles of C-C bond formation through condensation are relevant. For example, a precursor like 2-acetyl-4,7-dichloroquinoline could potentially undergo condensation with furfural.

A related approach involves the synthesis of 4,7-dichloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline, which contains a vinyl-furan moiety, suggesting that condensation of a 2-methylquinoline (B7769805) derivative with 5-nitrofurfural is a viable pathway for introducing a furyl-containing side chain. uni.lu

One-Pot and Multicomponent Reaction Approaches

The synthesis of quinoline derivatives, including this compound, has been significantly advanced by the adoption of one-pot and multicomponent reactions (MCRs). rsc.org These strategies are prized for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step. rsc.org MCRs minimize waste, solvent usage, and energy consumption, aligning with the principles of green chemistry. researchgate.net

Several named reactions can be adapted for the synthesis of quinolines in a multicomponent fashion. For instance, the Doebner-von Miller reaction, which traditionally involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, can be performed as a one-pot synthesis. wikipedia.orgiipseries.org In a potential application for the target molecule, 4-chloroaniline (B138754) could be reacted with an appropriate α,β-unsaturated aldehyde derived from furan. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Another relevant approach is the Combes quinoline synthesis, which condenses an aniline with a β-diketone under acidic conditions. wikipedia.orgyoutube.com For the synthesis of this compound, a plausible route would involve the reaction of 4-chloroaniline with a 1-(2-furyl)-1,3-butanedione (B1293795) equivalent.

Furthermore, multicomponent reactions involving an aniline, an aldehyde, and an activated carbonyl compound or alkyne are common for generating diverse quinoline scaffolds. rsc.orgufms.br A hypothetical MCR for the title compound could involve 4-chloroaniline, 2-furaldehyde, and a two-carbon synthon that would ultimately form the quinoline ring. The use of catalysts like tin(II) chloride (SnCl₂) under ultrasound irradiation in water has been reported for similar three-component reactions, offering a green synthetic route. nih.govresearchgate.net

Derivatization Strategies from this compound

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships.

Nucleophilic Aromatic Substitution (SNAr) at C-4 and C-7

The chlorine atoms at the C-4 and C-7 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is particularly reactive due to the electron-withdrawing effect of the quinoline nitrogen. This allows for selective substitution at this position.

A variety of nucleophiles can be employed to displace the C-4 chlorine. For example, reaction with amines, such as in the synthesis of N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine from 4,7-dichloroquinoline, demonstrates the feasibility of introducing amino side chains. nih.gov Similarly, morpholine (B109124) has been successfully introduced at the C-4 position of a 4,7-dichloroquinoline derivative. mdpi.com The reaction conditions for these substitutions often involve heating the dichloroquinoline with the desired nucleophile, sometimes in the presence of a base like potassium carbonate. mdpi.com

The C-7 chlorine is less reactive than the C-4 chlorine but can still undergo substitution, typically under more forcing conditions. This differential reactivity allows for a stepwise functionalization of the quinoline core.

Functionalization of the Furyl Ring System

The 2-furyl substituent at the C-2 position of the quinoline ring offers another site for chemical modification. The furan ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions. researchgate.net The preferred position for electrophilic attack on a 2-substituted furan is the C-5 position. quora.com

Reactions such as nitration, bromination, formylation, and acylation can be performed on the furan ring, although the specific conditions would need to be optimized to avoid undesired reactions with the quinoline core. researchgate.net The presence of the quinoline ring may influence the reactivity of the furan, and in some cases, decomposition of the furan ring under certain conditions has been observed. nih.gov

An alternative strategy for functionalizing the furan ring involves metal-catalyzed cross-coupling reactions. If a bromo- or iodo-substituted furan derivative is used in the initial synthesis of the quinoline, this halogen can be subsequently used in reactions like Suzuki or Stille couplings to introduce new carbon-carbon bonds.

N-Oxidation and Subsequent Functionalization

N-oxidation of the quinoline nitrogen atom is a powerful strategy to alter the reactivity of the heterocyclic ring. The resulting quinoline N-oxide can then be used to introduce functional groups at various positions. The oxidation of 4,7-dichloroquinoline to 4,7-dichloroquinoline 1-oxide can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. mdpi.comnih.gov

The N-oxide can activate adjacent positions for nucleophilic attack. More importantly, it can be used for deoxygenative functionalization. For instance, treatment of a quinoline N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination at the C-2 or C-4 positions. nih.gov In the context of this compound, N-oxidation could potentially be followed by reactions to introduce substituents at otherwise unreactive positions. For example, a reaction of a 4,7-dichloroquinoline 1-oxide with benzonitrile (B105546) in the presence of sulfuric acid has been shown to result in amidation at the C-2 position. mdpi.compreprints.org

Green Chemistry Principles in the Synthesis of this compound and Its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to create more sustainable and environmentally friendly processes. tandfonline.comijpsjournal.com This involves the use of safer solvents, minimizing waste, and employing energy-efficient methods. researchgate.net

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has emerged as a valuable tool in green organic synthesis. rsc.orgrsc.org The use of ultrasound can lead to significant rate enhancements, shorter reaction times, and higher yields compared to conventional heating methods. nih.gov These effects are attributed to the phenomenon of acoustic cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov

In the context of quinoline synthesis, ultrasound has been successfully employed in one-pot, multicomponent reactions. For example, the synthesis of 2-substituted quinolines has been achieved using SnCl₂·2H₂O as a catalyst in water under ultrasound irradiation. nih.govresearchgate.net This approach avoids the use of hazardous organic solvents and reduces energy consumption. nih.gov The application of ultrasound to the synthesis of this compound could offer a greener alternative to traditional synthetic methods, potentially improving yields and reducing reaction times. rsc.orgrsc.org

Solvent-Free and Environmentally Benign Methodologies

The development of synthetic protocols that adhere to the principles of green chemistry is a significant focus in modern organic synthesis. For the preparation of quinoline derivatives, including the target compound this compound, this involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption. While specific literature on the green synthesis of this compound is not extensively documented, environmentally friendly modifications of classical quinoline syntheses, such as the Friedländer annulation, provide a clear and applicable framework.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a primary route for accessing polysubstituted quinolines. researchgate.net For the synthesis of the 2-(2-furyl)quinoline core, this would typically involve the reaction of a 2-aminoaryl ketone with 2-acetylfuran. The incorporation of the 4,7-dichloro substitution pattern can be envisioned through the use of appropriately substituted precursors.

Environmentally benign approaches to the Friedländer synthesis that can be applied to the preparation of this compound include solvent-free catalytic methods, microwave-assisted reactions, and ultrasound-assisted synthesis. These techniques offer significant advantages over traditional methods that often require high temperatures, long reaction times, and the use of toxic solvents. organic-chemistry.orgacs.org

Solvent-Free Catalytic Approaches

Conducting reactions in the absence of a solvent minimizes the environmental impact associated with solvent production, use, and disposal. In the context of the Friedländer synthesis, various solid-supported and reusable catalysts have been shown to be effective under solvent-free conditions.

One approach involves the use of solid acid catalysts. For instance, silica-propylsulfonic acid has been employed as a reusable catalyst for Friedländer cyclization, yielding quinoline derivatives in high yields under both conventional heating and microwave irradiation. unito.ittandfonline.com Another efficient and environmentally benign catalyst is ferric chloride hexahydrate (FeCl₃·6H₂O), which has been used for the one-pot synthesis of quinolines from 2-aminoarylketones and active methylene compounds. tandfonline.comtandfonline.com This method is advantageous due to the low cost, low toxicity, and ready availability of the iron catalyst. tandfonline.comtandfonline.com

Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim]HSO₄), have also emerged as effective catalysts for the Friedländer synthesis under solvent-free and microwave-assisted conditions, offering high yields and short reaction times. benthamdirect.commdpi.com The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has also been reported as a powerful condensing and cyclizing agent for the solvent-free Friedländer synthesis of 2-acetylquinolines in high yields. researchgate.net

Table 1: Catalysts for Solvent-Free Friedländer Synthesis of Quinolines

Catalyst Reactants Conditions Yield (%) Reference
FeCl₃·6H₂O 2-aminoarylketones, active methylene compounds Water, rt 85-95 tandfonline.com
Silica-propylsulfonic acid 2-aminoaryl aldehydes/ketones, enolizable carbonyls Solvent-free, MW, 30 min >90 unito.it
[Bmim]HSO₄ 2-aminoaryl aldehydes, ketones Solvent-free, MW High benthamdirect.com
Eaton's reagent o-aminoarylketones, 1,2-diketones Solvent-free, 90°C 85-96 researchgate.net
Zirconium triflate (Zr(OTf)₄) 2-aminoaryl ketones, carbonyl compounds EtOH/H₂O, 60°C, 0.5-2 h >88 nih.gov
Ceric ammonium (B1175870) nitrate (B79036) (10 mol%) 2-aminoaryl ketones, carbonyl compounds Ambient temperature, 45 min High nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netnih.gov The application of microwave technology to the Friedländer synthesis has been shown to be highly effective, frequently in conjunction with solvent-free conditions or in green solvents.

A notable example is the use of neat acetic acid as both a solvent and a catalyst under microwave irradiation at 160°C, which can produce quinolines in excellent yields in as little as five minutes. researchgate.netnih.gov This method presents a significant improvement over traditional approaches that may require harsh conditions and extended reaction times. nih.gov The combination of microwave heating with ionic liquid catalysts under solvent-free conditions also provides a rapid and efficient route to a diverse range of quinoline derivatives. benthamdirect.com

Table 2: Microwave-Assisted Friedländer Synthesis of Quinolines

Catalyst/Solvent Reactants Conditions Time Yield (%) Reference
Acetic acid (neat) 2-aminophenylketones, cyclic ketones MW, 160°C 5 min Excellent researchgate.netnih.gov
[Bmim]HSO₄ 2-aminoaryl aldehydes, ketones Solvent-free, MW Short High benthamdirect.com
Silica-propylsulfonic acid 2-aminoaryl aldehydes/ketones, enolizable carbonyls Solvent-free, MW 30 min >90 unito.it
SiO₂ nanoparticles 2-aminoaryl ketones, carbonyl compounds MW, 100°C Short 93 nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has been successfully applied to the preparation of various quinoline derivatives, demonstrating benefits such as reduced reaction times, lower energy consumption, and decreased use of solvents. nih.govnih.govrsc.org For instance, the N-acylation of 8-aminoquinoline (B160924) and subsequent metal complexation have been shown to be significantly more efficient under ultrasound irradiation compared to conventional heating. nih.gov While a direct application to the Friedländer synthesis of the target molecule is not explicitly reported, the principles of sonochemistry suggest it as a viable and green alternative for promoting the necessary condensation and cyclization steps. researchgate.net

Chemical Reactivity and Transformation Studies of 4,7 Dichloro 2 2 Furyl Quinoline

Reactivity of the Quinoline (B57606) Core Halogens (Chlorine at C-4 and C-7)

The two chlorine atoms on the quinoline ring at positions C-4 and C-7 exhibit different reactivities, which allows for selective functionalization of the molecule. This differential reactivity is primarily governed by the electronic effects within the quinoline ring system.

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for modifying halogenated heterocycles. masterorganicchemistry.com In 4,7-dichloro-2-(2-furyl)quinoline, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-7 position. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent quinoline nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process. masterorganicchemistry.comnih.govquora.com

Numerous studies on related 2,4-dichloroquinazolines and 4,7-dichloroquinolines have consistently demonstrated the preferential substitution at the C-4 position with a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govsemanticscholar.org For instance, the reaction of 4,7-dichloroquinoline (B193633) with morpholine (B109124) in the presence of a base like potassium carbonate proceeds selectively at the C-4 position. mdpi.comresearchgate.net This regioselectivity is a critical aspect in the synthesis of various biologically active compounds. mdpi.comnih.gov

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized intermediate, followed by the departure of the chloride ion to yield the substituted product. The stability of this intermediate is the key determinant of the reaction's regioselectivity. researchgate.netchemrxiv.org

Table 1: Regioselective SNAr Reactions at the C-4 Position

Nucleophile Reagents and Conditions Product Reference
Morpholine K₂CO₃, DMF, 120 °C, 24 h 4-morpholino-7-chloro-2-(2-furyl)quinoline mdpi.com
Amines Various bases (e.g., Et₃N, NaOAc), Solvents (e.g., THF, EtOH), Various temperatures 4-amino-7-chloro-2-(2-furyl)quinoline derivatives nih.gov
Benzyl alcohol - 4-(benzyloxy)-7-chloro-2-(2-furyl)quinoline chemrxiv.org

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the quinoline core. wiley.comacs.org Similar to SNAr reactions, the regioselectivity of these transformations on this compound is a crucial consideration.

The more electrophilic nature of the C-4 position generally leads to preferential reaction at this site in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. semanticscholar.orgnih.gov For example, in the Suzuki coupling of 2,4,7-trichloroquinazoline (B1295576) with arylboronic acids, the reaction occurs selectively at the C-4 position. nih.gov However, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve sequential or selective coupling at either the C-4 or C-7 position. nih.gov

For instance, a strategy to achieve substitution at the less reactive C-7 position might involve first blocking the C-4 position with a group that can be later removed or transformed. Alternatively, specific catalytic systems can be employed that favor oxidative addition at the C-7 position. Research on related polyhalogenated quinazolines has shown that while initial coupling occurs at C-4, subsequent coupling at other positions like C-2 or C-7 can be achieved under different conditions. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Catalyst/Reagents Potential Product at C-4 Potential Product at C-7 Reference
Suzuki Coupling Pd(OAc)₂, PPh₃, Base 4-aryl-7-chloro-2-(2-furyl)quinoline 7-aryl-4-chloro-2-(2-furyl)quinoline nih.gov
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Base 4-alkynyl-7-chloro-2-(2-furyl)quinoline 7-alkynyl-4-chloro-2-(2-furyl)quinoline semanticscholar.orgmdpi.com
Heck Coupling Pd(OAc)₂, Ligand, Base 4-alkenyl-7-chloro-2-(2-furyl)quinoline 7-alkenyl-4-chloro-2-(2-furyl)quinoline semanticscholar.orgmdpi.com

Chemical Transformations of the Furyl Moiety

The 2-furyl substituent at the C-2 position of the quinoline ring is also susceptible to chemical modification, offering another avenue for structural diversification.

The furan (B31954) ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. pearson.comchemicalbook.com Substitution typically occurs at the C-5 position of the furan ring (the position adjacent to the quinoline linkage is C-2), as the intermediate carbocation is most effectively stabilized by resonance involving the oxygen atom's lone pair. quora.compearson.combrainly.comchegg.com

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the furan ring. For example, nitration of a 2-furyl derivative can lead to the introduction of a nitro group at the 5-position of the furan ring, as seen in the related compound 4,7-dichloro-2-(5-nitro-2-furylvinyl)quinoline. uni.lu The conditions for these reactions need to be carefully controlled to avoid polymerization or ring-opening of the acid-sensitive furan ring. pearson.com

The furan ring, particularly when activated by certain substituents, can undergo ring-opening and rearrangement reactions under specific conditions, such as in the presence of strong acids or oxidizing agents. These transformations can lead to the formation of acyclic compounds or different heterocyclic systems, providing pathways to novel molecular scaffolds. While specific examples for this compound are not extensively documented, the general reactivity of the furan ring suggests this possibility.

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a nucleophile or a base. pharmaguideline.comuop.edu.pk

One of the fundamental reactions of the quinoline nitrogen is the formation of quaternary salts upon reaction with alkyl halides. pharmaguideline.com This process, known as quaternization, modifies the electronic properties of the quinoline ring, potentially influencing the reactivity of other substituents.

Furthermore, the quinoline nitrogen can be oxidized to form an N-oxide. mdpi.comresearchgate.net This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. mdpi.com The resulting N-oxide can then be used to facilitate further functionalization of the quinoline ring, particularly at the C-2 position, through reactions like the Reissert-Kaufmann reaction or other C-H activation strategies. mdpi.comorganic-chemistry.org For example, the N-oxide of 4,7-dichloroquinoline has been shown to react with benzonitrile (B105546) to introduce an amide group at the C-2 position. mdpi.comresearchgate.net

Quaternization and N-Oxidation

The nitrogen atom in the quinoline ring is a key site for electrophilic attack, leading to quaternization and N-oxidation reactions. These transformations are fundamental in modifying the electronic properties and biological activity of quinoline derivatives.

Quaternization:

A thorough review of the scientific literature did not yield any specific studies on the quaternization of This compound . This reaction typically involves the treatment of the quinoline derivative with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. The presence of the electron-withdrawing chloro groups on the quinoline ring would be expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions for quaternization to occur compared to unsubstituted quinoline. However, without experimental data, this remains a theoretical consideration.

N-Oxidation:

Similarly, no specific research findings on the N-oxidation of This compound could be located in the searched literature. N-oxidation is a common transformation for nitrogen-containing heterocycles and is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide.

For the parent compound, 4,7-dichloroquinoline , N-oxidation has been reported. For instance, it can be oxidized with m-CPBA in chloroform (B151607) to yield 4,7-dichloroquinoline 1-oxide . mdpi.com Another method involves using a mixture of acetic acid and 30% hydrogen peroxide. mdpi.com These N-oxides are valuable intermediates for further functionalization of the quinoline ring. mdpi.com It is important to note that this information pertains to the parent compound and not the specific 2-(2-furyl) derivative.

ReactantReagent(s)ProductReference
4,7-Dichloroquinolinem-Chloroperoxybenzoic acid (m-CPBA), Chloroform4,7-Dichloroquinoline 1-oxide mdpi.com
4,7-DichloroquinolineAcetic acid, 30% Hydrogen peroxide4,7-Dichloroquinoline 1-oxide mdpi.com

This table shows N-oxidation reactions of the parent compound, 4,7-dichloroquinoline, as no data is available for this compound.

Coordination Chemistry with Metal Centers

The quinoline nitrogen and the oxygen atom of the furan ring in This compound present potential coordination sites for metal ions, suggesting that this compound could act as a ligand in the formation of metal complexes. However, a comprehensive search of the chemical literature did not reveal any studies on the coordination chemistry of This compound with metal centers.

To provide some context, the coordination chemistry of the parent molecule, 4,7-dichloroquinoline , has been explored. It has been shown to form complexes with various transition metals. For example, it coordinates with copper(II) bromide to form a dimeric complex, [Cu(4,7-dichloroquinoline)₂Br₂]₂. researchgate.net In this complex, the 4,7-dichloroquinoline ligand binds to the copper(II) center through the quinoline nitrogen atom. researchgate.net

Furthermore, silver(I) complexes with 4,7-dichloroquinoline have been synthesized and characterized. scielo.br These studies demonstrate the ability of the quinoline nitrogen in the 4,7-dichloro-substituted ring system to act as a coordination site. scielo.br The potential for the furan oxygen of the 2-(2-furyl) group to participate in chelation with a metal center, in conjunction with the quinoline nitrogen, is an area that remains to be investigated for This compound .

LigandMetal SaltComplex FormedReference
4,7-DichloroquinolineCopper(II) bromide[Cu(4,7-dichloroquinoline)₂Br₂]₂ researchgate.net
4,7-DichloroquinolineSilver(I) nitrate (B79036)[Ag(H₂O)(DCQ)₂(μ-ONO₂)Ag(NO₃)(DCQ)₂] scielo.br

This table illustrates the coordination behavior of the parent compound, 4,7-dichloroquinoline, as no data is available for this compound.

Advanced Spectroscopic and Structural Elucidation of 4,7 Dichloro 2 2 Furyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Specific ¹H, ¹³C, and 2D NMR spectral data, including chemical shifts (δ), coupling constants (J), and correlation peaks for 4,7-dichloro-2-(2-furyl)quinoline, have not been reported in the available literature. This information is crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the quinoline (B57606) and furan (B31954) rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula can be calculated as C₁₃H₇Cl₂NO, published mass spectrometry data confirming this formula and detailing the compound's specific fragmentation pattern under ionization are not available. This analysis would be essential for verifying the molecular weight and understanding the stability and cleavage points of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

A reported infrared spectrum for this compound is not available. Such a spectrum would identify characteristic absorption bands corresponding to the C-Cl, C=N, C=C, and C-O-C functional groups present in the molecule, confirming its structural features.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is indispensable for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Information regarding the UV-Vis absorption spectrum of this compound, which would describe its electronic transitions and chromophoric system, is not documented in the searched scientific databases.

Biological Activities and Mechanistic Investigations of 4,7 Dichloro 2 2 Furyl Quinoline and Its Derivatives in Vitro and Preclinical Focus

Anticancer Activity Research

The anticancer properties of 4,7-Dichloro-2-(2-furyl)quinoline and related compounds have been a focal point of extensive research, demonstrating promising results against a diverse range of human cancers.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Derivatives of 4,7-dichloroquinoline (B193633) have exhibited significant cytotoxic effects across a multitude of cancer cell lines. For instance, a novel synthetic quinoline (B57606) derivative, DFIQ, showed potent anti-non-small-cell lung carcinoma (NSCLC) activity, with IC50 values of 4.16 and 2.31 μM at 24 and 48 hours, respectively. nih.gov Similarly, various 7-chloro-(4-thioalkylquinoline) derivatives have been tested against a panel of eight human cancer cell lines, with some compounds showing notable cytotoxicity. nih.gov

The cytotoxic potential of quinoline derivatives extends to other cancer types as well. Studies on 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB468. nih.gov Furthermore, novel pyrazolo[4,3-f]quinoline derivatives have shown efficacy against a panel of six cancer cell lines, including those of the kidney (ACHN), colon (HCT-15), breast (MM231), lung (NCI-H23), stomach (NUGC-3), and prostate (PC-3), with some compounds exhibiting GI50 values below 8 µM. mdpi.comnih.gov

Hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have also displayed strong cytotoxic activity against several leukemia and lymphoma cell lines, including CCRF-CEM, Hut78, THP-1, and Raji, with GI50 values ranging from 0.4 to 8 µM. mdpi.com Another study highlighted a quinoline derivative, BAPPN, which induced cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. researchgate.net

Interactive Data Table: Cytotoxicity of this compound Derivatives

Compound/DerivativeCancer Cell Line(s)IC50/GI50 ValuesReference
DFIQNSCLC4.16 μM (24h), 2.31 μM (48h) nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesVarious- nih.gov
4-Aminoquinoline derivativesMCF-7, MDA-MB468- nih.gov
Pyrazolo[4,3-f]quinoline derivativesACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3< 8 µM mdpi.comnih.gov
7-Chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM, Hut78, THP-1, Raji0.4 - 8 µM mdpi.com
BAPPNHepG2, HCT-116, MCF-7, A5493.3, 23, 3.1, 9.96 μg/mL researchgate.net

Exploration of Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Cells

The anticancer activity of 4,7-dichloroquinoline derivatives is often mediated through the induction of apoptosis and cell cycle arrest. The novel quinoline derivative DFIQ has been shown to induce apoptosis in non-small-cell lung cancer cells. nih.gov This process is linked to the generation of reactive oxygen species (ROS) and disruption of their metabolic clearance. nih.gov

Quinoline-chalcone hybrids have been found to induce cell cycle arrest in a time- and concentration-dependent manner. nih.gov Some of these hybrids cause microtubule disruption and induce apoptosis by regulating Bcl-2 and activating caspases. nih.gov Similarly, certain 4-quinolone derivatives have been shown to induce promising cell apoptosis, particularly in the S phase of the cell cycle. nih.gov

Furthermore, 7-chloro-(4-thioalkylquinoline) derivatives, at higher concentrations, cause an accumulation of cells in the G0/G1 phase of the cell cycle and induce apoptosis in the CCRF-CEM cancer cell line. nih.gov The quinoline derivative 6MN-4-AQ has been found to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines by activating Caspase-3 and cleaving PARP. nih.gov Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have also demonstrated the ability to induce apoptosis and cell cycle arrest in multiple cancer cell lines. researchgate.net

Investigation of Specific Molecular Targets

The molecular mechanisms underlying the anticancer effects of 4,7-dichloroquinoline derivatives involve interactions with various cellular targets.

Enzyme Kinase Inhibition: Quinoline-based compounds are recognized as versatile scaffolds for developing kinase inhibitors, which are critical in cancer therapy. nih.gov They can inhibit a broad spectrum of kinases, thereby disrupting aberrant signaling pathways that drive tumor growth. nih.gov For instance, some quinoline-chalcone hybrids act as potent EGFR kinase inhibitors. nih.gov Lenvatinib, a multikinase quinoline inhibitor, selectively targets VEGFR. mdpi.com Additionally, novel quinoline-based diarylamides have been identified as potent inhibitors of B-RAFV600E and C-RAF kinases. mdpi.com

DNA Interaction and DNA Gyrase Inhibition: Quinolones are known to target DNA gyrase, an essential enzyme for bacterial DNA replication, by stabilizing the gyrase-DNA cleavage complex. nih.gov This mechanism is also relevant in an anticancer context. Some quinoline-based compounds have been shown to intercalate with DNA. nih.govnih.gov Furthermore, certain quinoline derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA topology and integrity. mdpi.comnih.govnih.gov

Selective Cytotoxicity Profiles Against Non-Malignant Cells

An important aspect of anticancer drug development is the selective toxicity towards cancer cells over normal, non-malignant cells. Several studies have indicated that derivatives of 4,7-dichloroquinoline exhibit such selectivity. For instance, certain quinoline-chalcone hybrids have shown potent activity against breast cancer cells with no remarkable cytotoxicity on a normal epithelial cell line. nih.gov Similarly, a study on 4-quinolone derivatives found that they selectively inhibited cancerous cell lines without exhibiting cytotoxic effects on normal cell lines. nih.gov

Research on 7-chloro-(4-thioalkylquinoline) derivatives also highlighted good selectivity for leukemic and colorectal cancer cells compared to the non-cancerous MRC-5 cell line. nih.gov Furthermore, in vitro toxicological studies of 4,7-dichloroquinoline showed negligible toxicity on host cells at concentrations up to 100 µM/mL. researchgate.net

Antimicrobial Activity Research

In addition to their anticancer properties, quinoline derivatives have demonstrated significant antimicrobial activity.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

Quinoline and its derivatives have a broad spectrum of pharmacological activities, including antibacterial properties. nih.gov They are recognized as wide-spectrum antibiotics against both Gram-positive and Gram-negative bacteria. nih.gov

Specifically, quinoline-2-one derivatives have shown significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative exhibited MIC concentrations of 0.75 μg/mL against MRSA. nih.gov Another study on 3-aminothiazolquinolones reported a derivative with strong inhibitory potency against DNA gyrase, showing an IC50 value of 11.5 µM, which was more potent than the reference drug norfloxacin. nih.gov

Antifungal Spectrum and Efficacy

Quinoline derivatives have demonstrated notable antifungal properties, with studies highlighting their efficacy against various fungal pathogens. nih.gov Research into the antifungal spectrum of this compound and its analogues has revealed selective activity. For instance, certain quinoline derivatives exhibit potent action against dermatophytes, the fungi responsible for infections of the skin, hair, and nails, while others are more effective against Candida species, which can cause opportunistic infections. nih.gov

One study demonstrated that a particular quinoline derivative, referred to as compound 5, showed significant anti-dermatophytic action with a geometric mean Minimum Inhibitory Concentration (MIC) of 19.14 μg/ml. nih.gov In contrast, other derivatives, compounds 2 and 3, were active against Candida strains with geometric mean MICs of 50 μg/ml and 47.19 μg/ml, respectively. nih.gov This selectivity underscores the potential for developing targeted antifungal therapies based on the quinoline framework. Furthermore, some of these compounds have shown a favorable toxicological profile in preclinical assessments, indicating a potential for safe use. nih.gov The versatility of the quinoline nucleus allows for structural modifications that can enhance antifungal potency and selectivity. nih.gov

Antifungal Activity of Quinoline Derivatives

Compound Target Fungi Geometric Mean MIC (μg/ml)
Compound 5 Dermatophytes 19.14
Compound 2 Candida spp. 50
Compound 3 Candida spp. 47.19

Mechanisms of Antimicrobial Action

The mechanisms through which quinoline derivatives exert their antimicrobial effects are a subject of ongoing investigation. While specific mechanistic studies on this compound are not extensively detailed in the provided context, the broader class of quinoline compounds is known to act through various pathways. These can include the disruption of fungal cell membranes, leading to leakage of cellular contents and cell death. Another proposed mechanism is the intercalation of the quinoline molecule into fungal DNA, which interferes with replication and transcription processes, ultimately inhibiting fungal growth. The precise mechanism is often dependent on the specific substitutions on the quinoline ring and the nature of the microbial target.

Antiviral Activity Research

Recent research has also explored the antiviral potential of quinoline derivatives. A study investigating the effects of a synthesized 4,7-dichloroquinoline compound on dengue virus (DENV-2) revealed significant inhibitory activity. nih.gov At concentrations of 10–40 μg/mL, the compound effectively reduced the abundance of plaque-forming units (PFU). nih.gov Specifically, after a 48-hour treatment at a concentration of 40 μL/mL, the viral production was reduced to 19 PFU/mL from a control of 91 PFU/mL. nih.gov This suggests that 4,7-dichloroquinoline derivatives could be promising candidates for the development of antiviral agents. nih.govnih.gov The quinoline scaffold has also been investigated for activity against other flaviviruses, including Zika virus. nih.gov

Inhibition of Viral Replication In Vitro (e.g., ZIKV, DENV-2, SARS-CoV-2, HIV-1)

Derivatives of the quinoline scaffold have demonstrated notable antiviral activity against a range of clinically significant viruses in laboratory settings. Research has highlighted the potential of these compounds to interfere with viral life cycles at various stages.

Specifically, quinoline derivatives have been identified as active against several members of the Flavivirus genus, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus, and Japanese Encephalitis virus. nih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to reduce ZIKV RNA production in vitro. nih.gov Further studies have identified potent small-molecule inhibitors of the ZIKV protease, with some compounds showing strong antiviral activity against the FLR strain of ZIKV, exhibiting 50% effective concentration (EC50) values in the low micromolar range. dtic.mil

In the context of Dengue virus, a newly synthesized 4,7-dichloroquinoline derivative showed significant activity against DENV serotype 2 (DENV-2). nih.govresearchgate.net This compound was found to decrease viral proliferation and replication at the mRNA level during protein synthesis. nih.gov Two other novel quinoline derivatives also demonstrated activity against DENV-2 in the low micromolar range, appearing to act at an early stage of the virus life cycle by reducing the intracellular production of the envelope glycoprotein. nih.gov One of these compounds, 5,7-Dichloro-2-isopropylquinolin-8-ol, had a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov

The quinoline-based drug chloroquine (B1663885) and its derivative hydroxychloroquine (B89500) have been evaluated against SARS-CoV-2. In vitro studies in Vero cells showed that hydroxychloroquine was more potent than chloroquine at inhibiting the virus, with EC50 values of 0.72 µM and 5.47 µM, respectively. nih.gov Other research reported an IC50 for chloroquine against SARS-CoV-2 of 1.38 µM. nih.gov

Furthermore, quinoline derivatives have been investigated for their activity against Human Immunodeficiency Virus (HIV-1). Certain styrylquinoline derivatives, which feature a quinoline subunit, have been developed as inhibitors of HIV-1 integrase. nih.gov Another series of quinoline compounds were found to be potent inhibitors of HIV transcription. nih.gov

Table 1: In Vitro Antiviral Activity of Selected Quinoline Derivatives

Compound/Derivative ClassVirusAssay/Cell LineActivity MetricValue (µM)Citation
4,7-Dichloroquinoline derivativeDENV-2Vero Cells-Significant Activity nih.govresearchgate.net
5,7-Dichloro-2-isopropylquinolin-8-olDENV-2Vero CellsIC503.03 nih.gov
ZVpro InhibitorsZIKV (FLR strain)-EC500.3 - 3 dtic.mil
HydroxychloroquineSARS-CoV-2Vero CellsEC500.72 nih.gov
ChloroquineSARS-CoV-2Vero CellsEC505.47 nih.gov
ChloroquineSARS-CoV-2Vero E6 CellsIC501.38 nih.gov

Identification of Viral Targets (e.g., HIV Integrase, Viral Proteases)

The antiviral effects of quinoline derivatives are often linked to their ability to inhibit specific viral enzymes that are crucial for replication. Key targets that have been identified include viral proteases and integrases.

For flaviviruses like Dengue and Zika, the viral protease is a primary target. The ZVpro protease is essential for ZIKV replication, and small-molecule inhibitors have been specifically designed to block its function. dtic.mil The general antiviral activity of quinoline derivatives against flaviviruses often involves targeting such proteases. nih.gov In silico studies have suggested that quinoline derivatives can effectively inhibit the DENV-2 protease by binding to its active site. nih.gov

In the case of HIV-1, a retrovirus, different viral enzymes are targeted. A series of styrylquinoline derivatives have been specifically developed and evaluated as inhibitors of HIV-1 integrase, an enzyme that facilitates the integration of the viral genome into the host cell's DNA. nih.govnih.gov Additionally, research has shown that some quinoline compounds can inhibit HIV transcription, a later stage in the viral life cycle, by blocking the nuclear translocation of p65, a component of the NF-ĸB transcription factor. nih.gov This indicates that quinoline-based structures can interfere with both early-stage (integration) and later-stage (transcription) processes of HIV-1 replication. nih.gov

Insecticidal and Larvicidal Activity Studies

Efficacy Against Mosquito Vectors of Malaria and Dengue Diseases

A synthesized derivative of 4,7-dichloroquinoline has demonstrated significant biocidal properties against key mosquito vectors responsible for transmitting malaria (Anopheles stephensi) and dengue (Aedes aegypti). nih.govresearchgate.netdoaj.orgnih.gov This compound exhibited lethal toxicity to the developmental stages of both mosquito species. nih.govresearchgate.net The larvicidal activity of quinoline derivatives is a focus of research for developing alternative vector control strategies, especially in light of growing resistance to conventional insecticides. researchgate.net Studies on various diarylquinoline derivatives have shown significant bioactivity against the fourth instar larvae of Anopheles gambiae, another primary malaria vector. researchgate.net The development of such compounds is part of a broader effort to find eco-friendly larvicides derived from natural or synthetic sources to complement existing vector control measures like insecticide-treated nets and indoor residual spraying. frontiersin.orgfrontiersin.org

Impact on Insect Development Stages (Larvae, Pupae)

The insecticidal efficacy of the 4,7-dichloroquinoline derivative extends across multiple developmental stages of mosquitoes, from larvae to pupae. nih.govresearchgate.net Research has quantified the lethal concentration (LC50) required to kill 50% of the tested populations. For Anopheles stephensi, the malaria vector, the LC50 values ranged from 4.408 µM/mL for the first instar larvae to 7.958 µM/mL for the pupal stage. nih.govresearchgate.netdoaj.orgnih.gov Against the dengue vector, Aedes aegypti, the compound was also highly toxic, with LC50 values ranging from 5.016 µM/mL for the first instar larvae to 10.669 µM/mL for the pupae. nih.govresearchgate.netdoaj.orgnih.gov This demonstrates the compound's potent effect on both the larval and pupal stages, which is critical for disrupting the mosquito life cycle and reducing the adult vector population. nih.gov

Table 2: Larvicidal and Pupicidal Activity of a 4,7-Dichloroquinoline Derivative

Mosquito SpeciesDevelopmental StageLC50 Value (µM/mL)Disease VectoredCitation
Anopheles stephensiFirst Instar Larva4.408Malaria nih.govresearchgate.netnih.gov
Anopheles stephensiPupa7.958Malaria nih.govresearchgate.netnih.gov
Aedes aegyptiFirst Instar Larva5.016Dengue nih.govresearchgate.netnih.gov
Aedes aegyptiPupa10.669Dengue nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Analysis and Rational Design Principles

Systematic Examination of the Quinoline (B57606) Core's Contribution to Bioactivity

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the foundation of numerous natural and synthetic bioactive compounds. rsc.orgbiointerfaceresearch.com Its inherent properties, such as its aromatic nature, planarity, and ability to participate in various intermolecular interactions, make it an excellent pharmacophore. The quinoline nucleus itself is associated with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. biointerfaceresearch.comwisdomlib.org

Influence of the Furyl Moiety at the C-2 Position on Biological Efficacy and Selectivity

The substituent at the C-2 position of the quinoline ring plays a significant role in determining the biological activity and selectivity of the compound. nih.gov The introduction of a 2-furyl group at this position, as seen in 4,7-dichloro-2-(2-furyl)quinoline, imparts specific properties that can enhance its biological profile. The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor. This feature can facilitate interactions with biological targets that may not be possible with a simple phenyl substituent.

Studies on a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shed light on the contribution of the 2-furyl moiety to anti-inflammatory activity. nih.gov For instance, the compound 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone demonstrated potent inhibition of TNF-α formation with an IC₅₀ value of 2.3 µM. nih.gov Further modifications, such as the conversion of the ketone to an oxime, as in (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime, resulted in a compound capable of inhibiting both lysozyme (B549824) and β-glucuronidase release with IC₅₀ values of 7.1 µM and 9.5 µM, respectively. nih.gov These findings suggest that the 2-furylquinoline core is a viable scaffold for developing anti-inflammatory agents and that modifications to substituents on a linked phenoxy ring can modulate the activity profile.

Role of Halogen Substituents (Chlorine at C-4 and C-7) in Modulating Activity

Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. In the case of this compound, the chlorine atoms at the C-4 and C-7 positions are critical for its activity. The 7-chloro substituent is a well-known feature in many antimalarial quinolines, including chloroquine (B1663885). wikipedia.org This substituent is known to influence the pKa of the quinoline nitrogen, which can affect the accumulation of the drug in the acidic food vacuole of the malaria parasite.

The chlorine atom at the C-4 position significantly influences the reactivity of the quinoline ring. It is an electron-withdrawing group and makes the C-4 position susceptible to nucleophilic substitution, a key step in the synthesis of many 4-aminoquinoline (B48711) drugs. acs.orgsemanticscholar.org The 4,7-dichloroquinoline (B193633) moiety is a crucial intermediate in the synthesis of antimalarial drugs like amodiaquine (B18356) and hydroxychloroquine (B89500). wikipedia.org

Impact of Further Derivatizations (e.g., at C-4, C-7, and Furyl Ring) on Compound Potency

The potency and selectivity of this compound can be further optimized through derivatization at its key positions: the C-4 and C-7 chloro groups and the furyl ring.

Derivatization at C-4: The chlorine at the C-4 position is a reactive handle for introducing a wide variety of substituents. Replacing the C-4 chlorine with different amine-containing side chains is a common strategy in the development of antimalarial drugs. For instance, the synthesis of 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine from 4,7-dichloroquinoline resulted in a compound with moderate antimalarial activity (IC₅₀ of 42.61 µM). semanticscholar.org The nature of the substituent at C-4 can dramatically influence the compound's interaction with its biological target and its pharmacokinetic properties.

Derivatization at C-7: While the 7-chloro group is often considered important for activity, modifications at this position can also lead to potent compounds. However, in many quinoline-based drugs, the 7-chloro is retained for optimal activity.

Derivatization of the Furyl Ring: Modifications to the furyl ring itself, or to groups attached to it, can also fine-tune the biological activity. In the study of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, various substitutions on the phenoxy ring, which is attached via an ether linkage at the C-4 position (after substitution of the chlorine), led to a range of anti-inflammatory activities. For example, the introduction of a butenone side chain on the phenoxy ring in 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one resulted in the most active compound against lysozyme release with an IC₅₀ of 4.6 µM. nih.gov This demonstrates that even distant modifications can have a profound impact on the potency of the core structure.

The following table summarizes the impact of derivatization on the anti-inflammatory activity of some 2-(furan-2-yl)quinoline (B13027713) derivatives, where the 4-chloro has been replaced by a substituted phenoxy group.

CompoundSubstitution on Phenoxy RingTargetIC₅₀ (µM)
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone3-acetylTNF-α formation2.3
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime3-acetyl oximeLysozyme release7.1
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime3-acetyl oximeβ-glucuronidase release9.5
4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one4-butenoneLysozyme release4.6
1-[4-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone4-acetylβ-glucuronidase release5.0

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. While this compound itself is achiral, the introduction of chiral centers through derivatization necessitates a thorough evaluation of the stereochemical aspects of its SAR.

The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and carbohydrates. Consequently, the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer may exhibit high affinity and the desired therapeutic effect, while the other may be inactive or even produce adverse effects.

In the context of quinoline alkaloids, stereochemistry is of paramount importance. Studies on quinoline alkaloids from natural sources like Choisya ternata have revealed the existence of various chiral compounds, and their absolute configurations have been determined. rsc.org The development of synthetic methods to produce enantiomerically pure quinoline derivatives is an active area of research. For example, the kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines has been achieved, providing access to chiral building blocks for drug synthesis. researchgate.net

Although specific stereochemical studies on derivatives of this compound are not extensively reported in the provided context, the principles of stereoselectivity observed in other quinoline-based drugs are directly applicable. Should a chiral center be introduced, for example, in a side chain at the C-4 position, it would be crucial to separate and individually test the enantiomers to identify the more potent and safer isomer. This approach is fundamental to the rational design of new, more effective, and safer therapeutic agents based on the quinoline scaffold.

Computational Chemistry and in Silico Modeling of 4,7 Dichloro 2 2 Furyl Quinoline

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in predicting the interaction between a ligand, such as 4,7-dichloro-2-(2-furyl)quinoline, and a protein receptor, providing valuable information on the binding mode and affinity.

Identification of Binding Sites and Key Interacting Residues

Through molecular docking simulations, it is possible to identify the specific binding site of this compound on a target protein and to pinpoint the key amino acid residues involved in the interaction. For instance, in studies of similar quinoline (B57606) derivatives, key interactions often involve hydrogen bonding and hydrophobic interactions with residues within the receptor's binding pocket. The 7-chloro group and the quinoline nitrogen are frequently identified as crucial for anchoring the molecule within the active site.

While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of quinoline-receptor interactions can be inferred. For example, in the context of anticancer peptide CB1a, derivatives of thiopyrano[2,3-b]quinoline have shown interactions with amino acid residues such as ILE-8, LYS-7, and PHE-15. nih.gov Such studies on analogous compounds suggest that the quinoline core of this compound would likely engage in similar types of interactions.

Prediction of Binding Affinities and Orientations

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates before their synthesis and biological evaluation.

For example, in a study of thiopyrano[2,3-b]quinoline derivatives, binding affinities against the anticancer protein CB1a ranged from -5.3 to -6.1 kcal/mol. nih.gov Another study on a chloroquine (B1663885) analog, 4-((7-chloroquinolin-4-yl)amino)phenol, reported a binding affinity of -7.8 kcal/mol against the SARS-CoV-2 Mpro. nih.gov These examples highlight the ability of docking studies to quantify the binding potential of quinoline-based compounds. The specific binding affinity and orientation of this compound would depend on the specific protein target being investigated.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of a molecule. researchgate.net These calculations are vital for elucidating reactivity, stability, and other molecular characteristics.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

These calculations can reveal how the electronic charge is distributed across the this compound molecule, identifying electron-rich and electron-deficient regions that are prone to electrophilic or nucleophilic attack, respectively. The analysis of these orbitals helps in understanding the molecule's reaction mechanisms and its potential to interact with biological targets. wuxibiology.com

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability. nih.gov

Conformational Analysis and Energy Landscapes

A molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

For molecules with flexible bonds, such as the bond connecting the quinoline and furan (B31954) rings in this compound, multiple conformations are possible. Theoretical studies on similar diheteroaryl ketones have shown that the preferred orientation of one heterocyclic ring with respect to another can be predicted. rsc.org By calculating the energy of different conformations, an energy landscape can be constructed, revealing the most probable and energetically favorable shapes of the molecule. This information is vital for understanding how the molecule will fit into a receptor's binding site.

Pharmacophore Modeling and Virtual Screening for Novel Analog Identification

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed for a series of active compounds, it can be used to search large databases of chemical structures for other molecules that fit the model. This process is known as virtual screening. nih.gov

For this compound, a pharmacophore model could be constructed based on its key structural features, such as the positions of the chloro atoms, the quinoline nitrogen, and the furan ring. This model would define the spatial relationships between hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are believed to be critical for its biological activity.

This pharmacophore model can then be used to perform virtual screening of compound libraries to identify novel analogs of this compound. nih.gov This approach allows for the rapid identification of new molecules that have a high probability of possessing the desired biological activity, thereby accelerating the discovery of new drug candidates.

In Silico Prediction of Physicochemical Descriptors Relevant to Drug-Likeness (e.g., Lipinski's Rule of Five, TPSA, Log P)

The evaluation of a compound's potential as a drug candidate is significantly aided by the in silico prediction of its physicochemical properties. These computational methods provide early insights into a molecule's likely pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, without the need for initial synthesis and in vitro testing. For the compound this compound, computational analysis reveals key descriptors that are benchmarked against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Detailed in silico analysis of this compound was performed to calculate several key physicochemical descriptors. These parameters are crucial for predicting the molecule's behavior in a biological system. The predicted values for properties such as molecular weight, lipophilicity (Log P), and topological polar surface area (TPSA) provide a foundational understanding of its potential as an orally available drug.

Physicochemical DescriptorPredicted Value
Molecular FormulaC13H7Cl2NO
Molecular Weight276.11 g/mol
Topological Polar Surface Area (TPSA)26.03 Ų
Consensus Log P4.30
Number of Rotatable Bonds1
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors0
Molar Refractivity72.31

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. molecular-modelling.ch The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (Log P) not greater than 5. molecular-modelling.ch

The analysis of this compound against these criteria indicates a high degree of compliance, suggesting favorable characteristics for oral bioavailability.

Lipinski's Rule ParameterRulePredicted Value for this compoundCompliance
Molecular Weight≤ 500 g/mol276.11Yes
Log P≤ 54.30Yes
Hydrogen Bond Donors≤ 50Yes
Hydrogen Bond Acceptors≤ 102Yes
Number of Violations 0 Compliant

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is another important descriptor for predicting drug absorption. It is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA value (typically under 140 Ų) is associated with better cell membrane permeability and increased oral absorption. The predicted TPSA for this compound is 26.03 Ų, which falls well within the desirable range for good oral bioavailability.

Lipophilicity (Log P)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical measure of a drug's ability to cross biological membranes. The consensus Log P value for this compound is predicted to be 4.30. This value is within the range stipulated by Lipinski's Rule of Five, indicating a favorable balance between solubility and membrane permeability. This suggests the compound is sufficiently lipophilic to cross cell membranes but not so much that it would be poorly soluble in aqueous environments.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Strategies for Complex Analogs

The synthesis of quinoline (B57606) derivatives has been a cornerstone of organic chemistry, with established methods like the Skraup and Combes reactions providing foundational access to this important heterocyclic scaffold. nih.gov However, the demand for structurally complex and diverse analogs of 4,7-dichloro-2-(2-furyl)quinoline necessitates the development of more sophisticated and efficient synthetic methodologies.

Future synthetic efforts are likely to focus on:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to construct complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org Methodologies such as the Povarov, Gewald, and Ugi reactions are being increasingly employed for the synthesis of diverse quinoline scaffolds, prized for their high atom economy and ability to introduce structural diversity. rsc.org

C-H Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis. For quinoline systems, the ability to directly introduce substituents at specific positions without the need for pre-functionalized starting materials is a significant advantage. researchgate.net Recent successes in the C3-H alkylation and alkenylation of quinolines under redox-neutral and transition-metal-free conditions highlight the potential of this strategy. researchgate.net

Advanced Catalysis: The use of novel catalysts, including transition metals and organocatalysts, will continue to be crucial. For instance, copper-catalyzed protocols have been developed for the synthesis of fused quinoline systems. nih.gov Rhodium catalysts have also been employed for the synthesis of functionalized quinolines from hydrazones and alkynes. nih.gov The development of catalysts that offer high regio- and stereoselectivity will be paramount for creating specific and potent analogs.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes. These technologies allow for rapid reaction screening, improved safety, and easier scalability.

These next-generation synthetic strategies will be instrumental in generating libraries of novel this compound analogs with tailored properties for various applications.

Exploration of Multi-Target Directed Ligands Based on the Quinoline Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The quinoline scaffold, with its inherent versatility and ability to be functionalized at various positions, is an ideal framework for the design of MTDLs. nih.govfrontiersin.org

Future research in this area will likely involve:

Hybrid Molecule Design: This strategy involves combining the pharmacophoric features of this compound with other known active moieties to create hybrid molecules with a broader spectrum of activity. nih.govnih.gov For example, quinoline-based hybrids have been explored as potential treatments for Alzheimer's disease by targeting both cholinesterase and amyloid-β aggregation. nih.gov

Systems Biology-Informed Design: By leveraging a deeper understanding of disease pathways and protein interaction networks, researchers can more rationally design MTDLs that modulate key nodes within these networks.

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked together using the quinoline scaffold as a central core to create potent MTDLs.

The development of MTDLs based on the this compound scaffold holds the potential to yield more effective and less resistance-prone therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govresearchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. nih.govresearchgate.net For the design of novel this compound analogs, AI and ML can be applied in several ways:

Predictive Modeling: AI/ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds before they are synthesized. nih.govresearchgate.net This can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for experimental testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target product profile, it can generate novel quinoline derivatives that are predicted to be active and have favorable drug-like properties.

Reaction Prediction and Synthesis Planning: AI can assist chemists in designing efficient synthetic routes to target molecules. cam.ac.uk By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions and predict potential side products. Researchers at the University of Cambridge have developed a data-driven "reactome" approach that combines automated experiments with machine learning to predict chemical reactivity. cam.ac.uk

The synergy between AI/ML and traditional chemical research will undoubtedly accelerate the discovery and optimization of new quinoline-based compounds.

Applications Beyond Medicinal Chemistry (e.g., Materials Science, Agrochemicals)

While the primary focus of quinoline research has been in medicinal chemistry, the unique properties of this scaffold also make it attractive for applications in other fields. rsc.orgingentaconnect.combenthamdirect.com

Materials Science: The rigid, planar structure and tunable electronic properties of the quinoline ring make it a promising building block for organic electronic materials. Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.org The introduction of different substituents onto the this compound core could be used to fine-tune its photophysical and electronic properties for specific material applications.

Agrochemicals: The quinoline scaffold is present in a number of commercially successful pesticides. acs.orgnih.gov The search for new and more effective agrochemicals is a continuous process, driven by the need to combat resistance and reduce environmental impact. ingentaconnect.combenthamdirect.comacs.orgnih.gov Research into the fungicidal, insecticidal, and herbicidal activities of this compound derivatives could lead to the development of novel crop protection agents. acs.orgnih.gov The activities of quinoline derivatives in an agricultural context often depend on the nature and position of their substituent groups. acs.org

Exploring these non-medicinal applications represents a significant opportunity to broaden the impact of research into this compound.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deep understanding of how a molecule exerts its effects at the molecular and cellular level is crucial for its rational optimization and development. For this compound and its analogs, advanced mechanistic studies will be essential to elucidate their mode of action.

Future research in this area will likely employ a range of cutting-edge techniques, including:

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its biological target(s). This information is invaluable for understanding the specific molecular interactions that govern binding and activity.

Chemical Proteomics: This approach can be used to identify the protein targets of a compound in a complex biological system. By using chemical probes based on the this compound scaffold, researchers can "fish out" its binding partners from cell lysates.

Advanced Cellular Imaging: Techniques like super-resolution microscopy and live-cell imaging can be used to visualize the subcellular localization and dynamic behavior of the compound and its effects on cellular processes in real-time.

Computational Modeling and Simulation: Molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its interactions with its target(s) over time. researchgate.net For instance, in silico studies have been used to investigate the binding affinity of quinoline-based ligands to HIV-1 integrase. researchgate.net

These advanced mechanistic studies will not only deepen our understanding of the biological effects of this compound but also provide a solid foundation for the rational design of next-generation compounds with improved efficacy and selectivity. For example, mechanistic studies have been crucial in understanding how certain quinoline derivatives act as topoisomerase 1 poisons in cancer cells. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 4,7-Dichloro-2-(2-furyl)quinoline?

  • Answer : A combination of techniques ensures structural validation:

  • IR spectroscopy identifies functional groups (e.g., C-Cl, C-N, and furyl C-O stretches) .
  • 1H/13C NMR resolves proton environments (e.g., aromatic protons on quinoline and furyl rings) and carbon connectivity .
  • Mass spectrometry (EI-MS) confirms molecular weight (expected m/z: ~279.04 for C₁₃H₇Cl₂NO) and fragmentation patterns .
    • Methodological Note : Deuterated solvents (e.g., DMSO-d₆) are preferred for NMR to avoid interference from residual protons.

Q. What are the common synthetic routes for this compound?

  • Answer : Key methods include:

  • Cyclocondensation : Reacting 4,7-dichloro-2-aminobenzaldehyde with furyl-containing ketones under acid catalysis (e.g., HCl) .
  • Cross-coupling : Suzuki-Miyaura coupling of halogenated quinoline precursors with 2-furylboronic acids, using Pd catalysts .
    • Optimization Tip : Reaction yields (~56% in refluxing aqueous HCl ) can be improved by optimizing temperature (80–100°C) and solvent polarity.

Q. How is the compound screened for preliminary biological activity?

  • Answer : Standard in vitro assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Anticancer assays : Cell viability studies (MTT assay) using human cancer cell lines (e.g., HeLa, MCF-7) .
    • Data Interpretation : Activity thresholds (e.g., IC₅₀ < 10 µM) are benchmarked against positive controls like doxorubicin or ciprofloxacin.

Advanced Research Questions

Q. How do substituent modifications at the 4- and 7-positions influence biological activity?

  • Answer :

  • Chlorine at 4-position : Enhances lipophilicity and membrane permeability, critical for antiparasitic activity (e.g., Plasmodium inhibition) .
  • Furyl group at 2-position : Contributes to π-π stacking with target enzymes (e.g., PfDHODH in malaria parasites) .
    • SAR Study Design : Compare derivatives (e.g., 4-Cl vs. 4-F) using computational docking (e.g., AutoDock Vina) and in vitro enzyme inhibition assays .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Answer : Address variability by:

  • Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities .
  • Assay standardization : Control cell passage number, serum concentration, and incubation time .
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers .

Q. What computational tools support the design of this compound derivatives?

  • Answer :

  • Molecular docking : Predict binding modes with targets (e.g., PfDHODH PDB: 1TV5) using Schrödinger Suite .
  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 16 at B3LYP/6-311G(d,p) level .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.